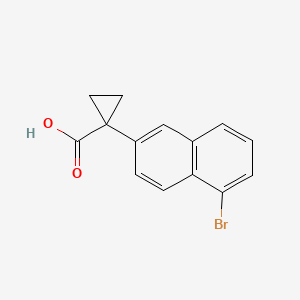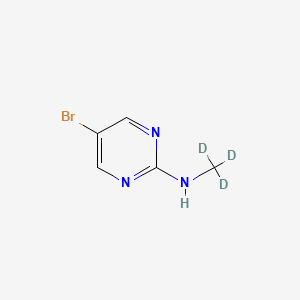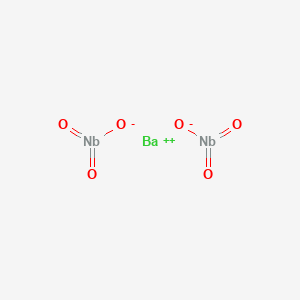
Barium niobium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium niobium oxide is a compound that combines barium and niobium with oxygen It is known for its unique structural and electrochemical properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of barium carbonate with niobium pentoxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired oxide phase .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, such as barium carbonate and niobium pentoxide, are mixed and heated in a controlled atmosphere to achieve the desired phase and purity. The process may involve multiple heating and cooling cycles to optimize the material’s properties .
Análisis De Reacciones Químicas
Types of Reactions: Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s properties and are often used to tailor its characteristics for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxidation states of niobium.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents. These reactions typically occur at high temperatures and can result in the formation of lower oxidation states of niobium.
Substitution: Substitution reactions involve replacing one element in the compound with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of niobium, while reduction reactions can yield lower oxides or metallic niobium .
Aplicaciones Científicas De Investigación
Barium niobium oxide has a wide range of scientific research applications due to its unique properties:
Electronics: The compound’s electrochemical properties make it suitable for use in capacitors, resistors, and other electronic components.
Catalysis: this compound is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.
Energy Storage: The compound’s ability to store and release energy efficiently makes it a candidate for use in batteries and supercapacitors.
Optoelectronics: this compound is studied for its potential use in optoelectronic devices, such as light-emitting diodes and photodetectors.
Mecanismo De Acción
The mechanism by which barium niobium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s structure allows for efficient charge transfer and storage, making it effective in applications such as energy storage and catalysis. The molecular targets and pathways involved in these processes are often related to the compound’s ability to interact with other materials and facilitate chemical reactions .
Comparación Con Compuestos Similares
Barium niobium oxide can be compared with other similar compounds, such as:
Barium titanate: Known for its ferroelectric properties, barium titanate is widely used in capacitors and other electronic devices.
Niobium pentoxide: This compound is known for its catalytic properties and is used in various industrial applications.
Barium zirconate: Used in fuel cells and other energy-related applications, barium zirconate has similar structural properties to this compound.
This compound stands out due to its unique combination of electrochemical and catalytic properties, making it a versatile material for various scientific and industrial applications.
Propiedades
Fórmula molecular |
BaNb2O6 |
|---|---|
Peso molecular |
419.14 g/mol |
Nombre IUPAC |
barium(2+);oxido(dioxo)niobium |
InChI |
InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |
Clave InChI |
FKKSQMDUUDBSGH-UHFFFAOYSA-N |
SMILES canónico |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


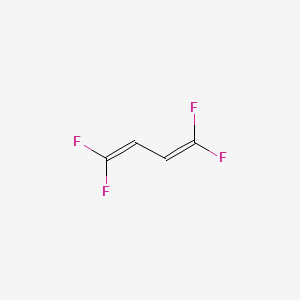

![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

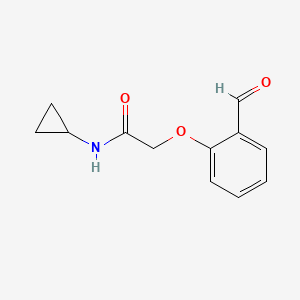
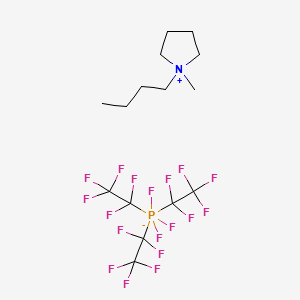

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
